Cas no 74246-64-3 (1,3-Thiazolin-4-one-2-acetonitrile)

1,3-Thiazolin-4-one-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Thiazoleacetonitrile,4,5-dihydro-4-oxo-
- 1,3-Thiazolin-4-one-2-acetonitrile
- 2-(4-oxo-1,3-thiazol-2-yl)acetonitrile
- 2-cyanomethyl-2-thiazolin-4-one
- 2-cyanomethylthiazolidin-4-one
- CL 842
- (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
- FT-0606747
- 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
- 2-cyanomethyl-4-thiazolinone
- EN300-33316
- AKOS004114849
- 2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile
- MFCD00052566
- 4-Oxo-(2-thiazolin-2-yl)acetonitrile
- Cl-842
- 74246-64-3
- PS-4435
- LXFWWRBPFWGVJT-UHFFFAOYSA-N
- DTXSID50371959
-
- MDL: MFCD00052566
- インチ: InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2
- InChIKey: LXFWWRBPFWGVJT-UHFFFAOYSA-N
- SMILES: C(C#N)C1=NC(=O)CS1
計算された属性
- 精确分子量: 140.00400
- 同位素质量: 140.00443393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 78.5Ų
じっけんとくせい
- 密度みつど: 1.43
- ゆうかいてん: 183-185
- Boiling Point: 300.6°C at 760 mmHg
- フラッシュポイント: 135.6°C
- Refractive Index: 1.675
- PSA: 78.52000
- LogP: 0.00758
- じょうきあつ: 0.0±0.6 mmHg at 25°C
1,3-Thiazolin-4-one-2-acetonitrile Security Information
- Signal Word:warning
- 危害声明: Harmful
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3439
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: S36/37
-
危険物標識:
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 安全术语:S36/37
- Risk Phrases:R23/24/25
1,3-Thiazolin-4-one-2-acetonitrile 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
1,3-Thiazolin-4-one-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16901-10.0g |
2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |
74246-64-3 | 95% | 10.0g |
$42.0 | 2023-02-09 | |
Enamine | EN300-16901-1g |
2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |
74246-64-3 | 95% | 1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-33316-0.5g |
2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |
74246-64-3 | 95% | 0.5g |
$19.0 | 2023-02-14 | |
Enamine | EN300-33316-0.1g |
2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |
74246-64-3 | 95% | 0.1g |
$19.0 | 2023-02-14 | |
Enamine | EN300-16901-0.5g |
2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |
74246-64-3 | 95% | 0.5g |
$19.0 | 2023-09-20 | |
Enamine | EN300-16901-2.5g |
2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |
74246-64-3 | 95% | 2.5g |
$27.0 | 2023-09-20 | |
Enamine | EN300-33316-5.0g |
2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile |
74246-64-3 | 95% | 5.0g |
$34.0 | 2023-02-14 | |
Key Organics Ltd | PS-4435-5MG |
(4,5-Dihydro-4-oxo-1,3-thiazol-2-yl)acetonitrile |
74246-64-3 | >97% | 5mg |
£46.00 | 2025-02-09 | |
TRC | T344658-10mg |
1,3-Thiazolin-4-one-2-acetonitrile |
74246-64-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | T344658-100mg |
1,3-Thiazolin-4-one-2-acetonitrile |
74246-64-3 | 100mg |
$ 80.00 | 2022-06-02 |
1,3-Thiazolin-4-one-2-acetonitrile 関連文献
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
1,3-Thiazolin-4-one-2-acetonitrileに関する追加情報
Professional Introduction to Compound with CAS No. 74246-64-3 and Product Name: 1,3-Thiazolin-4-one-2-acetonitrile
The compound with the CAS number 74246-64-3 and the product name 1,3-Thiazolin-4-one-2-acetonitrile represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its thiazoline core structure, has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic transformations. The unique combination of a thiazole ring and an acetonitrile substituent provides a rich scaffold for further functionalization, making it a valuable building block in the development of novel therapeutic agents.
In recent years, the exploration of 1,3-Thiazolin-4-one-2-acetonitrile has been extensively studied for its potential in drug discovery. The thiazoline moiety is known for its stability and reactivity, which allows for diverse chemical modifications. This property has been exploited in the synthesis of various bioactive molecules, including those targeting inflammatory pathways and microbial infections. The acetonitrile group further enhances the compound's utility by serving as a handle for further derivatization, enabling the creation of more complex structures with tailored biological activities.
One of the most compelling aspects of 1,3-Thiazolin-4-one-2-acetonitrile is its role in the development of small-molecule inhibitors. Researchers have leveraged this compound to design molecules that interact with specific biological targets, such as enzymes and receptors involved in disease processes. For instance, studies have demonstrated its efficacy in modulating kinases and proteases, which are critical players in cancer metabolism and signaling pathways. The ability to fine-tune the electronic and steric properties of the molecule through strategic substitutions has led to the identification of potent leads with improved pharmacokinetic profiles.
The synthesis of 1,3-Thiazolin-4-one-2-acetonitrile itself is a testament to the ingenuity of modern organic chemistry. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advances in catalytic systems have streamlined these procedures, making it more feasible to produce this compound on a larger scale. Additionally, green chemistry principles have been integrated into synthetic protocols, reducing waste and improving sustainability. These developments not only enhance efficiency but also align with global efforts to promote environmentally responsible chemical practices.
From a computational chemistry perspective, 1,3-Thiazolin-4-one-2-acetonitrile has been extensively modeled to understand its electronic structure and reactivity. Molecular orbital calculations have provided insights into how different substituents influence the molecule's interactions with biological targets. These insights are crucial for rational drug design, as they help predict binding affinities and side effects before experimental validation. Furthermore, computer-assisted molecular design tools have been used to generate novel analogs with enhanced properties, accelerating the discovery process.
The pharmacological profile of 1,3-Thiazolin-4-one-2-acetonitrile has been investigated across various disease models. Preclinical studies have shown promising results in treating conditions such as neurodegenerative disorders and autoimmune diseases. The thiazoline core has been found to exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. Similarly, derivatives of this compound have demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. These findings highlight its therapeutic potential and justify further exploration in clinical settings.
In conclusion, 1,3-Thiazolin-4-one-2-acetonitrile (CAS No. 74246-64-3) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it an excellent candidate for designing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic methodologies for this molecule, it is poised to play an increasingly important role in the development of next-generation drugs. The ongoing efforts in optimizing its synthesis and evaluating its biological activity underscore its importance as a cornerstone in medicinal chemistry innovation.
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